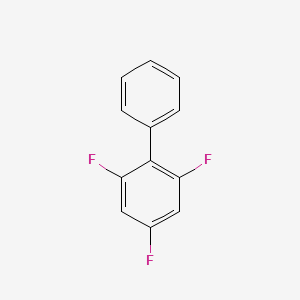

2,4,6-Trifluorobiphenyl

Description

Contextualization of Polyfluorinated Biaryls in Organic Synthesis and Materials Science

Polyfluorinated biaryls are a class of compounds characterized by two directly connected aromatic rings bearing multiple fluorine atoms. The presence of fluorine imparts a range of desirable properties, including enhanced thermal stability, metabolic resistance, and unique electronic characteristics. chemsrc.com In organic synthesis, these compounds serve as versatile building blocks for the construction of more complex molecules. nih.gov Their electron-deficient nature, a result of the high electronegativity of fluorine, makes them key components in the development of materials with tailored electronic and photophysical properties. rsc.org

In the realm of materials science, polyfluorinated biaryls are integral to the design of advanced materials such as liquid crystals, organic light-emitting diodes (OLEDs), and organic solar cells. nih.gov The introduction of fluorine can influence molecular packing and intermolecular interactions, which in turn affects the bulk properties of the material. For instance, the substitution pattern of fluorine on the biphenyl (B1667301) core can be fine-tuned to control the conformation and electronic properties of conjugated oligomers. acs.org

Significance of 2,4,6-Trifluorobiphenyl in Contemporary Chemical Research

This compound has emerged as a compound of significant interest, primarily as a structural motif in the design of materials for organic electronics. Its specific substitution pattern creates a unique electronic environment that has proven beneficial in various applications.

One of the most prominent areas of research involving this compound is in the development of materials for Organic Light-Emitting Diodes (OLEDs). Derivatives of this compound have been synthesized and investigated as potential components of the emissive layers in OLEDs. rsc.orgresearchgate.netscispace.com For example, compounds incorporating the this compound unit have been shown to form exciplexes—excited-state complexes between an electron donor and an electron acceptor—which are crucial for the performance of some OLED devices. rsc.orgscispace.com The use of these materials has led to the development of highly efficient exciplex-based OLEDs. rsc.orgscispace.com

The synthesis of molecules containing the this compound moiety often involves the use of 2,4,6-trifluorophenylboronic acid as a key reagent in cross-coupling reactions. researchgate.net The resulting trifluorobiphenyl derivatives have been shown to possess high triplet energies, a critical property for host materials in phosphorescent OLEDs. rsc.orgscispace.com

Table 1: Physicochemical Properties and Spectroscopic Data of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇F₃ |

| Synthesis Method | Synthesized from 2 equivalents of iodobenzene. rsc.org |

| Isolated Yield | 63% rsc.org |

| Spectroscopic Data | Spectra are in agreement with previously reported data. rsc.org |

Evolution of Synthetic Methodologies for Fluorinated Biphenyl Architectures

The synthesis of biaryl compounds has a rich history, with methods evolving from harsh, classical reactions to highly sophisticated, catalyzed processes. The construction of fluorinated biphenyls, in particular, has presented unique challenges and has driven the development of new synthetic strategies.

The advent of palladium-catalyzed cross-coupling reactions revolutionized biaryl synthesis. The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organohalide, has become one of the most widely used methods for constructing C-C bonds, including those in biaryl systems. rsc.orgnih.gov This reaction is prized for its mild conditions, high yields, and broad functional group tolerance. The development of specialized phosphine (B1218219) ligands has been crucial in extending the scope of the Suzuki-Miyaura reaction to include the synthesis of electron-poor, polyfluorinated biphenyls. acs.orgacs.orgresearchgate.net Researchers have focused on optimizing catalyst-ligand systems to overcome challenges such as the competing protodeboronation of polyfluoroboronic acids under basic conditions. acs.orgresearchgate.net

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods such as the Negishi and Stille couplings have also been utilized for the synthesis of fluorinated biaryls, although examples are less common, particularly for highly fluorinated systems. acs.org More recent advancements include the use of arenediazonium salts as coupling partners and the application of photocatalysis and palladium nanoparticles in the synthesis of these valuable compounds. acs.org The development of versatile electrophiles, such as fluorinated sulfone derivatives, has further expanded the toolkit for accessing multiply arylated products through Suzuki-Miyaura cross-coupling. acs.org

Table 2: Comparison of Key Synthetic Methodologies for Fluorinated Biphenyls

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|

| Ullmann Reaction | Copper-mediated coupling of aryl halides. orientjchem.org | Utilizes readily available starting materials. | Often requires harsh conditions (high temperature) and stoichiometric copper. google.com |

| Suzuki-Miyaura Coupling | Palladium-catalyzed coupling of an organoboron compound with an organohalide. rsc.org | Mild reaction conditions, high yields, broad functional group tolerance. rsc.org | Can be sensitive to steric hindrance; challenges with electron-poor substrates. acs.org |

| Other Cross-Coupling Reactions (e.g., Negishi, Stille) | Involve organozinc (Negishi) or organotin (Stille) reagents. acs.org | Offer alternative reactivity patterns. | Stille reagents are toxic; Negishi reagents can be moisture-sensitive. acs.org |

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H7F3 |

|---|---|

Poids moléculaire |

208.18 g/mol |

Nom IUPAC |

1,3,5-trifluoro-2-phenylbenzene |

InChI |

InChI=1S/C12H7F3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H |

Clé InChI |

XNAKKTLRTNNKAS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=C(C=C(C=C2F)F)F |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Pathways of 2,4,6 Trifluorobiphenyl

Advanced Coupling Reactions for 2,4,6-Trifluorobiphenyl Derivatives

Suzuki-Miyaura Cross-Coupling Strategies for Electron-Poor Substrates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. However, the synthesis of polyfluorinated biphenyls, such as this compound, presents unique challenges due to the electronic properties of the fluorinated substrates. The electron-withdrawing nature of fluorine atoms deactivates the aryl boronic acid nucleophile and can make the aryl halide electrophile more susceptible to side reactions. Consequently, the optimization of catalytic systems is crucial for achieving efficient coupling.

The choice of phosphine (B1218219) ligand is critical in modulating the reactivity and stability of the palladium catalyst in Suzuki-Miyaura reactions. For electron-poor substrates, ligands that are both bulky and electron-rich are often employed to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. libretexts.org Bulky ligands promote the formation of monoligated palladium species, which are highly active, while their electron-donating character enhances the rate of oxidative addition of the aryl halide to the palladium(0) center. libretexts.org

In the context of synthesizing polyfluorinated biphenyls, a systematic screening of phosphine ligands has been shown to be essential for optimizing reaction yields. While traditionally electron-rich phosphines are favored, studies have shown that for certain electron-poor systems, even electron-deficient phosphines can be effective. The optimization of the ligand is often performed in conjunction with the selection of an appropriate base and solvent system.

Interactive Data Table: Ligand Screening for a Model Suzuki-Miyaura Reaction of Electron-Poor Substrates

| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| SPhos | K₂CO₃ | Dioxane/H₂O | 95 | 60 |

| XPhos | K₂CO₃ | Dioxane/H₂O | 95 | 44 |

| RuPhos | K₃PO₄ | Toluene | 100 | 85 |

| P(t-Bu)₃ | CsF/Ag₂O | THF | 60 | >90 |

| P(C₆H₅)(2-C₆H₄Cl)₂ | K₂CO₃ | Toluene | 90 | High |

This table presents representative data from studies on Suzuki-Miyaura couplings of electron-poor substrates, illustrating the impact of ligand and base selection on reaction efficiency.

In the synthesis of this compound, the primary nucleophile is 2,4,6-trifluorophenylboronic acid. This highly fluorinated boronic acid is notably challenging to use in Suzuki-Miyaura couplings. The strong electron-withdrawing effect of the three fluorine atoms significantly reduces the nucleophilicity of the aryl group. Furthermore, polyfluorinated arylboronic acids are highly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions. This decomposition pathway competes with the desired transmetalation step in the catalytic cycle.

The choice of the electrophilic coupling partner, typically an aryl halide, also plays a crucial role. The reactivity of aryl halides in the oxidative addition step follows the general trend: I > Br > OTf >> Cl. libretexts.org For challenging nucleophiles like 2,4,6-trifluorophenylboronic acid, more reactive electrophiles such as aryl iodides or bromides are preferred. The coupling with less reactive aryl chlorides is particularly difficult and often results in low or no yield of the desired biphenyl (B1667301) product.

Interactive Data Table: Reactivity of 2,4,6-Trifluorophenylboronic Acid with Various Aryl Halides

| Electrophile | Catalyst System | Base | Temperature (°C) | Result | Reference |

| Aryl Iodide | Pd(PPh₃)₄ | CsF/Ag₂O | 60 | High Yield | |

| Aryl Bromide | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 80 | Good Yield | libretexts.org |

| Aryl Chloride | Pd(OAc)₂ / SPhos | K₂CO₃ | 100 | No Reaction |

This table summarizes the general reactivity trends for the coupling of 2,4,6-trifluorophenylboronic acid with different classes of aryl halides.

An alternative and more atom-economical approach to the synthesis of this compound involves the direct C-H activation of 1,3,5-trifluorobenzene and its subsequent arylation. This strategy avoids the pre-functionalization step of preparing the organoboron reagent. Palladium-catalyzed C-H arylation typically involves the reaction of an aryl halide with an arene that possesses an activatable C-H bond. A directing group on the arene can be used to control the regioselectivity of the arylation.

For non-directed C-H arylation of electron-poor arenes like 1,3,5-trifluorobenzene, the development of a highly active catalytic system is necessary. Such a system would likely involve a palladium catalyst paired with a specialized ligand and a suitable oxidant to regenerate the active catalyst. While specific examples for the synthesis of this compound via this method are not extensively documented, the general principles of C-H activation suggest a plausible pathway.

Interactive Data Table: Proposed Catalytic System for Direct C-H Arylation of 1,3,5-Trifluorobenzene

| Palladium Source | Ligand | Additive/Oxidant | Solvent | Temperature (°C) |

| Pd(OAc)₂ | P(o-tol)₃ | Ag₂CO₃ | Toluene | 120 |

| PdCl₂(dppf) | PivOH | K₂CO₃ | DMA | 110 |

This table outlines a hypothetical catalytic system for the direct C-H arylation of 1,3,5-trifluorobenzene based on established methodologies for similar transformations.

Other Transition Metal-Catalyzed Coupling Approaches

The Heck reaction, another palladium-catalyzed cross-coupling method, traditionally involves the reaction of an aryl halide with an alkene to form a substituted alkene. mdpi.com While not a direct method for the synthesis of biphenyls, variations of the Heck reaction can be envisioned for the construction of the this compound scaffold. For instance, a sequential Heck reaction strategy could be employed.

A potential, though less direct, application of the Heck reaction could involve the arylation of a suitable vinyl trifluorobenzene derivative, followed by a subsequent transformation to generate the second aromatic ring. The development of intramolecular Heck reactions has also provided a powerful tool for the synthesis of cyclic compounds, and with creative substrate design, could potentially be adapted for the synthesis of complex biaryl systems. The reaction conditions for Heck reactions involving fluorinated substrates often require careful optimization of the catalyst, base, and solvent to achieve good yields and selectivity. mdpi.com

Interactive Data Table: General Conditions for Heck Reaction with Fluorinated Substrates

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMA | 120 |

This table provides a summary of general conditions that are often employed for Heck reactions involving fluorinated aryl halides or alkenes.

Glaser Coupling Methodologies

The Glaser coupling reaction, first reported in 1869, is a well-established method for the synthesis of symmetrical diynes through the oxidative coupling of terminal alkynes. This reaction is typically catalyzed by copper salts, such as copper(I) chloride or copper(I) bromide, in the presence of an oxidant like air or oxygen. The mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidative coupling.

It is important to note that the Glaser coupling is exclusively a method for the formation of carbon-carbon triple bonds between two alkyne fragments. Therefore, Glaser coupling methodologies are not applicable for the synthesis of biaryl compounds like this compound, which requires the formation of a carbon-carbon single bond between two aromatic rings.

Hiyama Coupling Procedures

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.orgwikipedia.org This method serves as a viable alternative to other cross-coupling reactions like the Suzuki or Stille couplings. The general mechanism of the Hiyama coupling involves a catalytic cycle that includes oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organosilane to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

A key feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride (B91410) source such as tetrabutylammonium fluoride (TBAF), to facilitate the transmetalation step. The fluoride ion is believed to form a hypervalent silicon species, which enhances the nucleophilicity of the organic group attached to silicon.

For the synthesis of this compound, a potential Hiyama coupling pathway would involve the reaction of a 2,4,6-trifluorophenylsilane derivative with a suitable aryl halide. The reaction would be carried out in the presence of a palladium catalyst, a phosphine ligand, and a fluoride activator.

Table 1: Representative Hiyama Coupling Reaction Parameters

| Component | Example | Role |

| Organosilane | (2,4,6-Trifluorophenyl)trimethoxysilane | Source of the 2,4,6-trifluorophenyl group |

| Organic Halide | Iodobenzene or Bromobenzene | Coupling partner |

| Catalyst | Palladium(II) acetate or Pd(PPh₃)₄ | Catalyzes the C-C bond formation |

| Ligand | Triphenylphosphine or other phosphine ligands | Stabilizes the palladium catalyst |

| Activator | Tetrabutylammonium fluoride (TBAF) | Activates the organosilane for transmetalation |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Provides the reaction medium |

Reductive Coupling Pathways

Reductive coupling reactions offer another avenue for the synthesis of biaryl compounds. The Ullmann reaction, a classic example of a reductive coupling, involves the copper-mediated coupling of two aryl halide molecules to form a symmetrical biaryl. wikipedia.orgbyjus.comorganic-chemistry.org This reaction is typically carried out at high temperatures. organic-chemistry.org

The synthesis of a symmetrical biphenyl, such as 2,2',4,4',6,6'-hexafluorobiphenyl, can be achieved through the Ullmann coupling of 1-bromo-2,4,6-trifluorobenzene. In this reaction, copper powder is used to reductively couple two molecules of the aryl bromide.

For the synthesis of the unsymmetrical this compound, a modified Ullmann-type reaction could be employed where one of the aryl halides is used in excess. However, controlling the selectivity to favor the desired unsymmetrical product over the symmetrical side products can be challenging.

Precursor Chemistry and Functionalization Strategies

The synthesis of this compound is highly dependent on the availability and reactivity of appropriately functionalized precursor molecules.

Synthesis from 2,4,6-Trifluorophenylboronic Acid

A primary and widely utilized method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide. orientjchem.org For the synthesis of this compound, 2,4,6-trifluorophenylboronic acid is a key precursor. orientjchem.org

Table 2: Typical Suzuki-Miyaura Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |

| 2,4,6-Trifluorophenylboronic Acid | Iodobenzene | Pd(PPh₃)₄ | Sodium Carbonate | Toluene/Ethanol/Water |

| 2,4,6-Trifluorophenylboronic Acid | Bromobenzene | Pd(OAc)₂ with a phosphine ligand | Potassium Phosphate | Dioxane/Water |

Research has shown that the choice of catalyst, ligand, base, and solvent system is crucial for optimizing the yield and minimizing side products in the Suzuki-Miyaura coupling of highly fluorinated phenylboronic acids. orientjchem.org

Halogenation of Fluorinated Benzoic Acid Derivatives

Another synthetic approach involves the use of fluorinated benzoic acids as precursors. For instance, 2,4,6-trifluorobenzoic acid can be synthesized and then converted into a suitable coupling partner for a subsequent C-C bond formation reaction. google.com

The synthesis of 2,4,6-trifluorobenzoic acid can be achieved through a multi-step process starting from more heavily halogenated benzenes. For example, a process involving the fluorination of pentachlorobenzonitrile to 3,5-dichloro-2,4,6-trifluorobenzonitrile, followed by de-chlorination and subsequent hydrolysis, can yield 2,4,6-trifluorobenzoic acid. google.com

Once obtained, the carboxylic acid functionality can be converted into a halogen, typically bromine or iodine. This can be accomplished through reactions such as the Hunsdiecker reaction or by conversion to a diazonium salt followed by a Sandmeyer-type reaction. The resulting 1-halo-2,4,6-trifluorobenzene can then be used as a substrate in various cross-coupling reactions, such as the Suzuki-Miyaura or Hiyama couplings, to form this compound.

Multistep Synthesis Routes from Complex Intermediates

The synthesis of specifically substituted trifluorobiphenyls can be achieved through multistep reaction sequences starting from more complex, functionalized intermediates. An example of such a strategy is the synthesis of 3',4',5'-trifluoro-2-aminobiphenyl, a related compound, which highlights the use of a Suzuki-Miyaura coupling as a key step in a longer synthetic route. google.com

In this synthesis, a suitably substituted trifluorophenylboronic acid is coupled with a nitro-substituted aryl halide. The resulting nitro-biphenyl intermediate is then subjected to a reduction step, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation, to convert the nitro group to an amino group. This approach allows for the introduction of additional functional groups and the construction of more complex fluorinated biphenyl derivatives.

Directed Functionalization of Biphenyl Scaffolds

The direct C-H functionalization of a pre-existing biphenyl scaffold represents an atom-economical and efficient strategy for synthesizing substituted biaryls. This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives. In the context of synthesizing this compound, this would conceptually involve the selective fluorination of a biphenyl molecule at the 2, 4, and 6 positions.

Transition-metal catalysis is a cornerstone of C-H activation strategies. Palladium-catalyzed reactions, for instance, have been explored for the regioselective arylation of fluorobenzene derivatives. In such reactions, a directing group on one of the phenyl rings can guide the catalyst to a specific C-H bond, facilitating the formation of a new carbon-carbon or carbon-heteroatom bond. While specific literature detailing the directed C-H fluorination of biphenyl to yield this compound is not prevalent, the general principles of directed C-H functionalization can be applied. For example, a suitably positioned directing group on a biphenyl scaffold could be envisioned to direct a fluorinating agent to the ortho and para positions of the adjacent ring.

Challenges in the direct C-H functionalization for synthesizing polyfluorinated biphenyls include controlling the regioselectivity and achieving multiple fluorinations at specific sites without side reactions. The high reactivity of fluorinating agents and the potential for catalyst deactivation are also significant considerations.

| Parameter | Description | Relevance to this compound Synthesis |

| Catalyst | Typically a transition metal complex (e.g., Palladium, Rhodium, Iridium). | The choice of metal and ligands is crucial for activating the specific C-H bonds on the biphenyl scaffold. |

| Directing Group | A functional group that coordinates to the metal center and positions it for C-H activation at a specific site. | A directing group would be essential to achieve the desired 2,4,6-substitution pattern on one of the phenyl rings. |

| Fluorinating Agent | A reagent that serves as the fluorine source (e.g., electrophilic or nucleophilic fluorinating agents). | The nature of the fluorinating agent will influence the reaction mechanism and conditions. |

| Solvent and Additives | The reaction medium and any additional reagents that can affect catalyst stability and reactivity. | Optimization of these parameters is critical for achieving high yield and selectivity. |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and developing new ones. For the formation of this compound, mechanistic studies would primarily focus on transition-metal-catalyzed cross-coupling reactions, which are the most common methods for constructing the biaryl bond.

Detailed Reaction Mechanisms of Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryls, including fluorinated derivatives. nih.govacs.org A plausible route to this compound via this method would involve the reaction of a halo-2,4,6-trifluorobenzene (e.g., 1-bromo-2,4,6-trifluorobenzene) with phenylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle for this reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.govlibretexts.org

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide (1-bromo-2,4,6-trifluorobenzene) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate, where both the aryl group and the halide are bonded to the palladium center. nih.govlibretexts.org The electron-withdrawing nature of the fluorine atoms in the aryl halide can influence the rate of this step.

Transmetalation : In this step, the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium(II) complex. nih.gov The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the phenyl group to the palladium center, displacing the halide. wikipedia.orgnih.gov

Reductive Elimination : This is the final step of the catalytic cycle, where the two organic groups (the 2,4,6-trifluorophenyl and the phenyl groups) on the palladium(II) complex are coupled to form the desired this compound product. This process regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. nih.govlibretexts.org The steric and electronic properties of the phosphine ligands on the palladium catalyst can significantly impact the efficiency of this step. nih.gov

The synthesis of highly fluorinated biphenyls via Suzuki-Miyaura coupling can be challenging due to the electron-poor nature of the substrates. nih.govacs.org This can affect both the oxidative addition and the transmetalation steps. The choice of catalyst, ligands, base, and reaction conditions is therefore critical for a successful outcome. nih.govnih.gov

| Step | Reactants | Intermediate/Product | Key Features |

| Oxidative Addition | 1-bromo-2,4,6-trifluorobenzene, Pd(0)L_n | (2,4,6-trifluorophenyl)Pd(II)(Br)L_n | C-Br bond cleavage; formation of a Pd(II) complex. |

| Transmetalation | (2,4,6-trifluorophenyl)Pd(II)(Br)L_n, Phenylboronate | (2,4,6-trifluorophenyl)Pd(II)(phenyl)L_n | Transfer of the phenyl group from boron to palladium. Base activation of boronic acid is required. |

| Reductive Elimination | (2,4,6-trifluorophenyl)Pd(II)(phenyl)L_n | This compound, Pd(0)L_n | C-C bond formation; regeneration of the Pd(0) catalyst. |

Role of Intermediates and Transition States in Synthesis

The intermediates and transition states in the catalytic cycle of cross-coupling reactions are key to understanding the reaction's kinetics and selectivity. While specific computational or experimental studies on the intermediates in the synthesis of this compound are not widely reported, general principles from studies of similar fluorinated systems can be applied.

In the oxidative addition step, the transition state involves the interaction of the palladium(0) center with the carbon-halogen bond of the aryl halide. The energy of this transition state, and thus the rate of the reaction, is influenced by the electron density on the aryl halide and the nature of the phosphine ligands on the palladium.

The transmetalation step is often the rate-determining step in Suzuki-Miyaura couplings. nih.gov It can proceed through different pathways, with various proposed intermediates and transition states depending on the specific reactants and conditions. The transition state generally involves a bridging interaction between the palladium and boron atoms, facilitating the transfer of the organic group. The nature of the base and the solvent can significantly affect the stability of these intermediates and the energy of the transition state.

The reductive elimination step proceeds through a transition state where the two aryl groups are brought into close proximity to allow for the formation of the new carbon-carbon bond. The steric bulk of the phosphine ligands plays a crucial role here; bulkier ligands can promote reductive elimination by creating a more sterically crowded metal center. nih.gov

Computational studies on related fluorinated biphenyl systems can provide valuable insights into the geometries and energies of the intermediates and transition states involved in the formation of this compound. Such studies can help in the rational design of more efficient catalytic systems for the synthesis of this and other polyfluorinated biaryls.

Computational and Theoretical Studies of 2,4,6 Trifluorobiphenyl

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical methods provide powerful tools to investigate the fundamental characteristics of molecules. For 2,4,6-Trifluorobiphenyl, these computational approaches reveal insights into its geometry, electron distribution, and inherent reactivity.

Density Functional Theory (DFT) Applications for Geometrical Optimization

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms in a molecule. arxiv.orgorientjchem.org By optimizing the geometry of this compound, researchers can determine key structural parameters such as bond lengths and the dihedral angle between the two phenyl rings. This optimized structure represents the molecule's most stable energetic state. orientjchem.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a balance of accuracy and computational efficiency for these determinations. ekb.egresearchgate.net The process of geometry optimization is a crucial first step for subsequent calculations of other molecular properties. orientjchem.org

Interactive Data Table: Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|

| C-C (inter-ring) Bond Length | ~1.49 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-H Bond Length | ~1.08 Å |

| Dihedral Angle (Phenyl-Phenyl) | ~55-60° |

Note: The values presented are typical and may vary slightly depending on the specific computational level of theory.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). ossila.com These orbitals are critical in determining a molecule's electronic and optical properties. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller energy gap suggests that the molecule is more reactive and can be more easily excited electronically. researchgate.net For this compound, the HOMO is typically localized on one of the phenyl rings, while the LUMO may be distributed across both rings. The energy gap for this molecule is calculated to be in a range that suggests a relatively stable yet reactive compound. malayajournal.orgresearchgate.net

Interactive Data Table: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Energy Gap | Value |

Note: Specific energy values depend on the computational method and basis set used.

Calculation of Ionization Potentials and Electron Affinities

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when a molecule accepts an electron. These properties can be calculated using various computational methods, including ab initio and DFT approaches. schrodinger.comosti.gov Within the framework of Koopman's theorem, the IP can be approximated as the negative of the HOMO energy (I ≈ -E_HOMO), and the EA can be approximated as the negative of the LUMO energy (A ≈ -E_LUMO). ijres.orgresearchgate.net More accurate determinations involve calculating the energy difference between the neutral molecule and its corresponding cation (for IP) or anion (for EA). schrodinger.comosti.gov For these calculations, it is often recommended to use basis sets that include diffuse functions to accurately describe the more spread-out electron distribution of the anion. schrodinger.com

Interactive Data Table: Calculated Ionization Potential and Electron Affinity of this compound

| Property | Value (eV) |

|---|---|

| Ionization Potential (IP) | Value |

| Electron Affinity (EA) | Value |

Note: Values are dependent on the chosen theoretical model.

Global Reactivity Descriptors (Hardness, Softness, Electronegativity, Electrophilicity, Nucleophilicity)

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential. ijres.org

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. ijres.org

Chemical Softness (S): Is the reciprocal of chemical hardness and indicates the molecule's polarizability. ijres.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. arxiv.org

Nucleophilicity: Describes the ability of a molecule to donate electrons. While not always defined by a single global descriptor, it is related to the HOMO energy and can be assessed through local reactivity descriptors. arxiv.org

These descriptors are invaluable for predicting how this compound will behave in chemical reactions. researchgate.net

Interactive Data Table: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | Value |

| Chemical Hardness (η) | η = (I - A) / 2 | Value |

| Chemical Softness (S) | S = 1 / (2η) | Value |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Value |

Note: Values are derived from calculated IP and EA.

Spectroscopic Property Predictions and Correlations

Computational methods can also simulate and predict the spectroscopic properties of molecules, providing a powerful complement to experimental measurements.

Theoretical Simulations of Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to simulate electronic absorption spectra. mdpi.comresearchgate.net By calculating the vertical excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. nih.govchemrxiv.org This simulated spectrum can then be compared with experimental data to assign electronic transitions and understand the nature of the excited states. mdpi.comdiva-portal.org For 2,4,6-Trifluorobhenyl, the primary electronic transitions are expected to be π-π* transitions within the aromatic rings. The positions and intensities of these absorption bands are influenced by the fluorine substituents and the dihedral angle between the rings. The calculations are typically performed using a functional like CAM-B3LYP, which is often well-suited for describing charge-transfer excitations, in conjunction with a suitable basis set. iau.ir

Interactive Data Table: Predicted Electronic Absorption Data for this compound

| Transition | Wavelength (λ_max, nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | Value | Value |

| S₀ → S₂ | Value | Value |

Note: Predicted values are sensitive to the computational level of theory and solvent models.

Computational Approaches for Excited State Properties

The study of excited state properties through computational methods provides critical insights into the photophysical behavior of molecules like this compound. cecam.orglbl.gov These theoretical investigations are essential for understanding phenomena such as light emission and energy transfer, which are fundamental to applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). nih.gov Advanced computational techniques, such as Time-Dependent Density Functional Theory (TD-DFT), allow for the accurate prediction of excited state energetics and dynamics. cecam.orgrsc.org

In molecular photophysics, the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy splitting (ΔE_ST), is a crucial parameter. nih.govuomustansiriyah.edu.iq A singlet state is characterized by all electron spins being paired, whereas a triplet state has two unpaired electrons with parallel spins. uomustansiriyah.edu.iquq.edu.au The transition from a triplet to a singlet state is quantum mechanically improbable, which means triplet states typically have longer lifetimes. uomustansiriyah.edu.iq

Computational studies on derivatives of this compound have been conducted to determine these energy values. For instance, a study on compounds incorporating a trifluorobiphenyl unit linked to a 3,6-di-tert-butylcarbazole (B1356187) donor unit reported high triplet energy values and a significant singlet-triplet energy gap. rsc.orgrsc.org Using Density Functional Theory (DFT) with the ωB97XD functional, the calculations were found to be in good agreement with experimental results. rsc.org

The analysis revealed that while the compounds possessed very high triplet energies, the singlet-triplet splitting was too large for them to function as standalone thermally activated delayed fluorescence (TADF) emitters. rsc.org However, their high triplet energy makes them suitable candidates for other applications within OLEDs. rsc.org

Table 1: Calculated and Experimental Energy Properties of Trifluorobiphenyl Derivatives

| Compound/Property | Triplet Energy (T₁) | Singlet-Triplet Splitting (ΔE_ST) | Ionization Energy | Computational Method |

| Trifluorobiphenyl-carbazole derivative 1 | 3.03 eV | 0.64 eV | 5.98 - 6.17 eV | DFT (ωB97XD) |

| Trifluorobiphenyl-carbazole derivative 2 | 3.06 eV | N/A | 5.98 - 6.17 eV | DFT (ωB97XD) |

| Data sourced from a study on derivatives of trifluorobiphenyl and 3,6-di-tert-butylcarbazole. rsc.org |

An exciplex is an electronically excited complex formed between an electron donor and an electron acceptor molecule. rsc.orgworktribe.com This complex is not stable in the ground state and exists only upon photo or electrical excitation. rsc.orgworktribe.com The formation of exciplexes is a key mechanism in certain types of OLEDs, as it can facilitate the conversion of non-emissive triplet states into emissive singlet states, thereby improving device efficiency. rsc.org

Theoretical and experimental studies have demonstrated that derivatives of this compound can act as effective components in exciplex-forming systems. rsc.org In combination with an electron-accepting material, such as 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (B8084955) (PO-T2T), these trifluorobiphenyl compounds function as the electron-donating part of the pair. rsc.orgresearchgate.netmdpi.com

The mechanism involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor (the trifluorobiphenyl derivative) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (PO-T2T) in the excited state. worktribe.com This charge-transfer character results in a new, red-shifted emission spectrum compared to the emission of the individual molecules. worktribe.com Computational modeling supports the formation of these exciplexes and helps in understanding their electronic structure and stability. rsc.orgmdpi.com The use of these trifluorobiphenyl-based exciplexes has led to the development of highly efficient OLEDs. rsc.org

Intermolecular Interactions and Conformational Analysis

The spatial arrangement of atoms (conformation) and the non-covalent forces between molecules are critical in determining the bulk properties of materials derived from this compound. Fluorination, in particular, has a profound impact on these characteristics.

Fluorine's high electronegativity significantly influences intermolecular interactions. rsc.org Non-covalent interactions such as hydrogen bonds and halogen bonds are weak electrostatic forces that dictate molecular packing and structure. encyclopedia.publibretexts.org In fluorinated compounds, interactions like C–H···F hydrogen bonds can play a significant role. rsc.org

Studies on materials containing a 2,4,6-trifluorobenzene ring have identified hydrogen bonds between the carbonyl oxygen acceptors and C–H bonds of the fluorinated ring as important interactions for preventing the aggregation of chromophores. acs.org The extreme electronegativity of fluorine atoms pulls electron density from the attached backbone, which stabilizes the frontier molecular orbitals and alters intermolecular forces. rsc.org The molecular design of some trifluorobiphenyl derivatives explicitly considers the hydrogen bonding ability of the fluorine atoms to achieve desired material properties. rsc.orgrsc.org These weak interactions can promote backbone planarity and influence the packing motif of the molecules in the solid state. rsc.org

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.deproteopedia.org An MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, an MEP map would reveal distinct regions of charge potential. The highly electronegative fluorine atoms at the 2, 4, and 6 positions would create significant regions of negative potential (typically colored red). These areas indicate a high electron density and are the likely sites for interactions with positively charged species or hydrogen bond donors. uni-muenchen.de Conversely, the hydrogen atoms on the phenyl rings and the carbon atoms bonded to the fluorines would exhibit a more positive potential (typically colored blue), indicating electron-deficient regions. researchgate.net The π-systems of the benzene (B151609) rings themselves would present areas of intermediate or slightly negative potential. proteopedia.org This analysis is crucial for understanding how the molecule interacts with other molecules, such as electron acceptors in an exciplex system or neighboring molecules in a crystal lattice. scispace.com

The conformation of biphenyl (B1667301) compounds is largely defined by the torsional or dihedral angle between the two phenyl rings. In unsubstituted biphenyl, steric hindrance between the ortho-hydrogens causes the rings to be twisted by approximately 45° relative to each other. libretexts.org

In this compound, the presence of bulky fluorine atoms at both ortho-positions (2 and 6) significantly increases the rotational barrier around the central carbon-carbon single bond. libretexts.orguva.es This high energy barrier can lead to the existence of stable rotational isomers, or atropisomers, which are conformational isomers that can be isolated. libretexts.org The specific pattern of fluorination is a determining factor for the resulting conformation. acs.org Computational studies show that the twisting of the biphenyl backbone is a common feature in such substituted molecules. acs.org This twisting modifies the conjugation across the biphenyl unit, which in turn affects the electronic properties of the molecule, including its HOMO and LUMO energy levels. uva.es The conformational restrictions imposed by the fluorination pattern are a key tool in molecular engineering to control the three-dimensional structure and, consequently, the function of the material. nsf.gov

Applications of 2,4,6 Trifluorobiphenyl in Advanced Materials Science

Optoelectronic Materials Development

The unique properties imparted by the trifluorophenyl group are leveraged in the design of materials for various optoelectronic devices, where precise control over electronic characteristics and material stability is paramount.

While direct application of 2,4,6-Trifluorobiphenyl as a primary component in OLEDs is not extensively documented, the trifluorophenyl moiety is a crucial building block in synthesizing more complex molecules for these devices. Polyfluorinated building blocks are used to create larger chromophores and hole-transporting materials. ossila.com The introduction of fluorine atoms can enhance thermal stability and tune the frontier molecular orbital energy levels (HOMO/LUMO) of the materials, which is critical for efficient charge injection and transport in the emissive layer of an OLED.

Exciplexes, or excited-state complexes formed between electron-donating and electron-accepting molecules, are utilized in OLEDs to achieve high-efficiency light emission. nih.govchemmethod.com These systems can harness both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency through mechanisms like thermally activated delayed fluorescence (TADF). chemmethod.com The formation and properties of an exciplex are highly dependent on the HOMO level of the donor and the LUMO level of the acceptor.

The incorporation of electron-withdrawing trifluorophenyl groups into the acceptor molecule can lower its LUMO energy level. This modification can facilitate the formation of an exciplex with a suitable donor material and tune the emission wavelength. While specific studies detailing this compound in exciplex systems are not prominent, the principle of using fluorinated compounds to engineer the electronic properties of acceptor molecules is a well-established strategy in OLED design.

| Feature | Description | Potential Influence of Trifluorophenyl Moiety |

| Mechanism | Formation of an excited-state complex (exciplex) between a donor and an acceptor molecule. | Can be incorporated into acceptor molecules to lower LUMO energy levels. |

| Efficiency | Can achieve high internal quantum efficiency via TADF by harvesting triplet excitons. | Tuning of energy levels can optimize the energy gap between singlet and triplet exciplex states, enhancing TADF. |

| Emission | Typically broad and red-shifted compared to the emission of the individual molecules. | The degree of fluorination can influence the charge-transfer character and thus the emission color. |

Triplet-triplet annihilation upconversion (TTA-UC) is a process where two low-energy triplet excitons combine to generate one higher-energy singlet exciton, which then emits a higher-energy photon (anti-Stokes emission). nih.gov This process is attractive for applications that require the conversion of low-energy light to high-energy light, such as in solar energy and bioimaging. nih.gov TTA-UC systems typically consist of a sensitizer that absorbs low-energy light and an annihilator (or emitter) where the energy conversion occurs. chemicalbook.com

The efficiency of TTA-UC depends on the relative energy levels of the sensitizer and annihilator. The trifluorophenyl group can be incorporated into the annihilator molecule to precisely tune its triplet and singlet energy levels. This tuning is critical to ensure that the energy of two triplet excitons is sufficient to populate the singlet excited state, thereby maximizing the upconversion quantum yield.

| Process Step | Description | Role of Molecular Engineering |

| 1. Sensitizer Excitation | A sensitizer molecule absorbs a low-energy photon. | The choice of sensitizer determines the excitation wavelength. |

| 2. Energy Transfer | The sensitizer transfers its triplet energy to an annihilator molecule. | Energy levels of both molecules must be appropriately aligned for efficient transfer. |

| 3. Triplet-Triplet Annihilation | Two triplet-excited annihilator molecules interact. | The annihilator's properties determine the efficiency of this step. |

| 4. Upconverted Emission | A high-energy singlet exciton is formed on one annihilator, which then fluoresces. | Fluorination can be used to adjust the annihilator's energy levels to optimize this process. |

In organic solar cells (OSCs), the power conversion efficiency is highly dependent on the properties of the donor and acceptor materials in the active layer. Fluorination of these materials is a powerful strategy for improving device performance. nih.govrhhz.net Introducing fluorine atoms can lower the material's energy levels, which can lead to a higher open-circuit voltage (Voc). nih.govacs.org

Furthermore, fluorination can influence the molecular packing and crystallinity of the active layer blend, which is crucial for efficient charge transport. nih.govacs.org Specifically, non-covalent interactions involving fluorine can promote more ordered molecular arrangements. While research specifically naming this compound in the active layer of OSCs is limited, the use of fluorinated biphenyl (B1667301) and other fluorinated aromatic compounds as building blocks for donor and acceptor materials is a common approach to enhance photovoltaic parameters. rhhz.netacs.org These newly synthesized compounds, possessing a conjugated π-electronic system, are anticipated to be beneficial for organic solar cell applications. acs.org

| Parameter | Effect of Fluorination |

| Open-Circuit Voltage (Voc) | Generally increases due to the lowering of the HOMO energy level of the donor material. nih.govacs.org |

| Charge Mobility | Can be improved through enhanced molecular packing and crystallinity. nih.govacs.org |

| Morphology | Influences the phase separation and domain size in the bulk heterojunction, affecting exciton dissociation and charge collection. rhhz.net |

| Photochemical Stability | The high strength of the C-F bond can increase the material's resistance to degradation. |

Derivatives of trifluorobiphenyl are essential components in advanced liquid crystal displays (LCDs). chemicalbook.com These compounds are valued for their ability to fine-tune the physical properties of liquid crystal mixtures, leading to superior display performance. The incorporation of the trifluorobiphenyl moiety contributes to several key characteristics required for high-end displays. chemicalbook.com

Key advantages imparted by trifluorobiphenyl derivatives in LCDs include:

Exceptional Thermal Stability: Crucial for reliable operation in demanding electronic applications. chemicalbook.com

Enhanced Response Times: The low viscosity and optimal dielectric anisotropy of these materials lead to faster switching speeds, which is a critical requirement for high-refresh-rate displays. chemicalbook.com

Wide Nematic Phase Ranges: This ensures stable operation over a broad range of temperatures. chemicalbook.com

These properties make trifluorobiphenyl derivatives suitable for various LCD modes, including In-Plane Switching (IPS) and Vertical Alignment (VA), contributing to a superior visual experience. chemicalbook.com

| Property | Advantage for LCDs |

| Low Viscosity | Faster response times. chemicalbook.com |

| Optimal Dielectric Anisotropy | Lower threshold voltage and faster switching. chemicalbook.com |

| High Thermal Stability | Reliable performance and long device lifetime. chemicalbook.com |

| Wide Nematic Range | Stable operation across a wide temperature range. chemicalbook.com |

Molecular wires are single molecules or linear chains of molecules designed to conduct electrical current, forming the basis of molecular-scale electronic devices. nih.gov The structure of a molecular wire dictates its conductance properties. Fully conjugated aromatic organic molecules are considered strong candidates for this application. nih.gov

The introduction of fluorine atoms onto the molecular backbone can significantly alter the wire's electronic properties. The high electronegativity of fluorine creates strong C-F dipole moments. mdpi.com These dipoles can influence the energy barrier for charge tunneling across molecular junctions and affect the structural and electrical properties of self-assembled monolayers (SAMs) formed from these molecules. mdpi.com While oligo(phenylene ethynylene)s and other structures are more commonly studied as molecular wires, the rigid, conjugated structure of biphenyl makes it a viable core. nih.govaau.dk A this compound unit within a larger molecular wire could be used to:

Tune Conductance: The strong dipoles introduced by the fluorine atoms can modify the electronic landscape of the molecule, potentially leading to interesting transport phenomena. mdpi.com

Research into fluorinated SAMs has shown they can exhibit different conduction behaviors compared to their non-fluorinated counterparts, highlighting the significant impact of fluorine substitution in the design of molecular electronic components. mdpi.com

Luminescent Materials and Photoluminescence Enhancement

The strategic placement of fluorine atoms on the biphenyl core of this compound significantly influences its photophysical properties, making it a valuable component in the development of novel luminescent materials. The electron-withdrawing nature of fluorine can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and efficiency of fluorophores.

Research into fluorinated organic molecules has demonstrated that the introduction of fluorine can enhance photoluminescence quantum yields by promoting radiative decay pathways and suppressing non-radiative decay processes. While specific studies focusing solely on the photoluminescence of 2,4,6-Trifluorobhenyl are not extensively documented in the provided search results, the broader principles of fluorination effects suggest its potential. For instance, in related fluorinated systems, the rigidity imparted by fluorine substitution can minimize vibrational and rotational modes that often lead to non-radiative energy loss, thus boosting fluorescence intensity. The 2,4,6-substitution pattern, in particular, creates a unique electronic environment that could be exploited to design materials with specific emission characteristics.

Polymeric Materials and Functional Polymers

The integration of this compound moieties into polymer backbones has led to the development of high-performance materials with tailored properties for a range of advanced applications.

Incorporation into Fluorinated Biphenyl Aromatic Polyimides

Fluorinated polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and low dielectric constants. The incorporation of fluorinated biphenyl units, such as those derived from this compound, can further enhance these properties. The introduction of bulky and electronegative fluorine atoms disrupts polymer chain packing, which can lead to increased solubility and processability without compromising thermal performance. researchgate.net

Studies on polyimides containing trifluoromethyl (CF3) groups have shown that these modifications result in materials with good solubility in organic solvents, allowing for the solution casting of flexible and tough films. researchgate.net These films often exhibit high optical transparency and low refractive indices, making them suitable for applications in flexible electronics and displays. researchgate.net While direct synthesis of polyimides from a diamine derivative of this compound is not explicitly detailed in the provided results, the principles established from studies on other fluorinated biphenyl diamines suggest that such polymers would likely exhibit desirable properties. The rigid and non-planar structure imparted by the fluorinated biphenyl unit can contribute to high glass transition temperatures (Tg) and excellent dimensional stability. researchgate.net

Table 1: Properties of Fluorinated Polyimides Containing Biphenyl Units

| Property | Value | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | 345–366°C | researchgate.net |

| Tensile Strength | 92–145 MPa | researchgate.net |

| UV-vis Absorption Cut-off | 354–398 nm | researchgate.net |

| 5% Weight Loss Temperature (N2) | 535–605°C | researchgate.net |

Design of Materials for Resistive Switching Memory Devices

Resistive switching memory devices, also known as RRAM, are promising next-generation non-volatile memory technologies. The performance of these devices is critically dependent on the properties of the insulating material sandwiched between two electrodes. Organic materials, including polymers, are being explored for this application due to their potential for low-cost fabrication and flexibility.

The incorporation of fluorinated moieties like this compound into the polymer matrix can influence the resistive switching behavior. Fluorine's high electronegativity can create charge traps within the material, which can play a crucial role in the formation and rupture of conductive filaments that govern the switching between high and low resistance states. nih.gov While the direct use of this compound in resistive switching devices is not explicitly documented in the provided search results, research on other fluorinated materials provides insights into its potential role. For instance, in devices based on magnesium fluoride (B91410) (MgFx), defects such as fluoride vacancies are key to the resistive switching mechanism. nih.gov Similarly, the introduction of fluorine-rich biphenyl units could be a strategy to engineer defect states and control the switching characteristics of polymer-based RRAM.

Influence on Solubility and Morphology in Polymer Architectures

The solubility and morphology of polymers are critical parameters that dictate their processability and final material properties. The introduction of this compound units can significantly impact both of these aspects. The fluorine atoms can decrease intermolecular forces and disrupt chain packing, often leading to enhanced solubility in a wider range of organic solvents. This is a significant advantage for polymer processing, enabling techniques like solution casting and spin coating.

Furthermore, the specific substitution pattern of this compound can influence the polymer's morphology. The non-coplanar or twisted conformation of the biphenyl unit, which can be exacerbated by the steric hindrance of the fluorine atoms, can lead to amorphous polymers with high free volume. This can be beneficial for applications such as gas separation membranes, where increased free volume can enhance permeability.

Interplay of Structure-Property Relationships in Material Design

The ability to predict and control the properties of materials based on their molecular structure is a central theme in materials science. The fluorination pattern of biphenyls, as exemplified by this compound, offers a powerful tool for tuning material properties.

Correlating Fluorination Patterns with Optoelectronic Properties

The number and position of fluorine atoms on an aromatic core have a profound effect on the optoelectronic properties of the resulting material. The strong electron-withdrawing nature of fluorine can lower both the HOMO and LUMO energy levels, which can impact charge injection and transport in electronic devices. Theoretical studies on fluorinated aromatic compounds have shown a clear correlation between the fluorination pattern and properties such as ionization potential, electron affinity, and reorganization energy. rsc.org

For instance, specific fluorination patterns can be designed to favor either charge transport or light emission. rsc.org Understanding these structure-property relationships is crucial for the rational design of materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The unique 2,4,6-substitution pattern of trifluorobiphenyl provides a distinct electronic landscape that can be harnessed to achieve desired optoelectronic functionalities. researchgate.netnih.govnih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

Engineering Interchromophore Aggregation through Non-Covalent Interactions

The strategic use of non-covalent interactions is a cornerstone in the field of materials science for directing the self-assembly of molecules into well-defined, functional architectures. In the context of advanced materials incorporating this compound, these weak intermolecular forces are pivotal in controlling the spatial arrangement and aggregation of chromophores, which in turn dictates the material's optoelectronic properties. The trifluorinated phenyl moiety of this compound can participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, allowing for precise engineering of interchromophore distances and orientations.

Recent research has begun to explore how the unique electronic and steric properties of the this compound unit can be harnessed to modulate these interactions. The electron-withdrawing nature of the fluorine atoms creates a polarized aromatic system, influencing its ability to engage in electrostatic and dispersion interactions. This polarization is a key factor in the formation of specific supramolecular synthons that can guide the aggregation of chromophores into desired packing motifs, such as J-aggregates or H-aggregates, which are crucial for applications in organic electronics and photonics.

Detailed investigations into the crystal structures of materials containing the this compound scaffold provide valuable insights into the dominant non-covalent interactions at play. X-ray diffraction studies, for instance, can reveal the precise geometries of intermolecular contacts and the resulting packing arrangements. This structural information is essential for establishing structure-property relationships and for the rational design of new materials with tailored chromophore aggregation and, consequently, optimized performance.

Advanced Reaction Mechanisms and Photochemical/electrochemical Behavior Studies

Photochemical Transformations of 2,4,6-Trifluorobiphenyl Systems

The introduction of multiple fluorine atoms onto a biphenyl (B1667301) scaffold significantly influences its photochemical behavior. The carbon-fluorine (C-F) bond is exceptionally strong, which imparts high thermal and metabolic stability. However, polyfluorinated aromatic compounds are known to undergo photochemical degradation.

Investigation of Photoinduced Reactions

Photoinduced reactions of fluorinated aromatic compounds can proceed through several pathways upon absorption of ultraviolet (UV) light. For polyfluorinated biphenyls, potential reactions include the cleavage of a C-F bond to form aryl radicals or photosubstitution reactions where a fluorine atom is replaced by another group, such as a hydroxyl group in aqueous environments.

Studies on other fluorinated aromatic molecules, such as fluorinated phenols and pharmaceuticals, demonstrate that photolysis is a viable degradation pathway. acs.orgyale.edu The specific products formed depend on the structure of the parent molecule and the reaction conditions. For a compound like this compound, irradiation in a hydrogen-donating solvent could lead to reductive defluorination, replacing fluorine atoms with hydrogen. In aqueous systems, nucleophilic attack by water or hydroxide (B78521) ions on the excited state or a radical cation intermediate could lead to the formation of fluorinated hydroxybiphenyls. digitellinc.com

Wavelength Dependence and Quantum Yields in Fluorinated Aromatic Photochemistry

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific reaction to the number of photons absorbed. This yield is often dependent on the wavelength of the incident light. Different electronic transitions may be excited at different wavelengths, leading to distinct excited states with varying reactivities.

Table 1: Illustrative Photolysis Rate Constants of a Model Fluorinated Aromatic Compound (2-(Trifluoromethyl)phenol) Under Various Conditions

| Condition | Rate Constant (k, h⁻¹) |

| pH 5 Buffer | 3.52 ± 0.07 |

| pH 7 Buffer | 26.4 ± 0.64 |

| pH 10 Buffer | 334.1 ± 93.45 |

| pH 7 Buffer + 1 mM H₂O₂ | 29.99 ± 1.47 |

| pH 10 Buffer + 0.5 mM Sulfite | 422.4 ± 9.38 |

This data is for the model compound 2-(trifluoromethyl)phenol (B147641) and serves to illustrate the influence of environmental conditions on photochemical reactions of fluorinated aromatics. acs.org

Photochemical Pathways in Complex Environments

In natural and engineered environments, the photochemical fate of a compound is complicated by the presence of various other substances. academie-sciences.fr For this compound, indirect photolysis pathways would likely play a significant role. These pathways are mediated by photochemically generated reactive species, including:

Hydroxyl Radicals (•OH): Formed from the photolysis of nitrate (B79036) or hydrogen peroxide, •OH is a powerful, non-selective oxidant that can react rapidly with aromatic compounds.

Hydrated Electrons (eₐ₋): These are highly reducing species that can be formed in the presence of dissolved organic matter or from advanced reduction processes. researchgate.net They can react with fluorinated compounds, often leading to reductive defluorination. acs.org

Triplet-State Dissolved Organic Matter (³DOM*): Excited DOM can act as a photosensitizer, transferring energy to the target compound or participating in electron transfer reactions.

The degradation of fluorinated compounds in such complex systems can result in a mixture of products, including partially defluorinated biphenyls, hydroxylated derivatives, and mineralized products like fluoride (B91410) ions. yale.edunih.gov

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of a molecule, specifically its oxidation and reduction potentials, are crucial for understanding its behavior in redox reactions and for developing electrochemical applications.

Voltammetric Studies of Fluorinated Biphenyls

Voltammetry, particularly cyclic voltammetry (CV), is the primary technique used to investigate the redox behavior of chemical compounds. pineresearch.com A CV experiment measures the current that develops in an electrochemical cell as the potential is varied, providing information on the potentials at which oxidation and reduction occur and the stability of the resulting species.

While the synthesis of various polyfluorinated biphenyls is well-documented, specific voltammetric studies detailing the redox potentials of this compound were not identified in a review of the literature. acs.orgsemanticscholar.orgresearchgate.net Such studies would be necessary to precisely determine its electrochemical window, the reversibility of its redox processes, and the potential for forming radical ions or other reactive intermediates.

Oxidation and Reduction Processes

The redox behavior of this compound is dictated by the strong electron-withdrawing nature of the fluorine atoms.

Oxidation: The presence of three highly electronegative fluorine atoms withdraws electron density from the biphenyl ring system. This makes the molecule more difficult to oxidize compared to non-fluorinated biphenyl because removing an electron from the electron-poor aromatic rings requires a higher potential. Selective electrochemical oxidation of fluorinated aromatics often requires potentials that are slightly higher than the first oxidation potential of the substrate. acs.orgepa.gov

Reduction: Conversely, the electron-poor nature of the this compound ring system makes it more susceptible to reduction. The addition of an electron to the lowest unoccupied molecular orbital (LUMO) would be more favorable than for biphenyl itself. The electrochemical reduction of fluorinated aromatic compounds can initiate a defluorination process, where the C-F bond is cleaved following the formation of a radical anion. This property is exploited in some synthetic and degradation methodologies. rsc.org

Electron Transfer Mechanisms in Electrochemical Reactions

The electrochemical reactions of halogenated aromatic compounds, including polyfluorinated biphenyls like this compound, are of significant interest due to their relevance in environmental remediation and synthetic chemistry. The electron transfer mechanisms for such compounds are complex and can proceed through several pathways. The specific mechanism is often dependent on the electrode material, the solvent, and the structure of the compound itself.

Following its formation, the radical anion can undergo several subsequent reactions. One common pathway is the cleavage of a carbon-halogen bond to form an aryl radical and a halide ion. For this compound, this would involve the breaking of a carbon-fluorine bond. The resulting aryl radical can then be further reduced at the electrode surface or can abstract a hydrogen atom from the solvent to form the defluorinated product.

Initial Electron Transfer: The this compound molecule accepts an electron from the cathode to form a radical anion.

Dissociation of the Radical Anion: The radical anion undergoes dissociation, leading to the cleavage of a C-F bond and the formation of a difluorobiphenyl radical and a fluoride ion.

Further Reduction or Hydrogen Abstraction: The aryl radical can accept another electron to form an anion, which is then protonated by the solvent, or it can directly abstract a hydrogen atom from the solvent.

Table 1: Postulated Electron Transfer Mechanism Steps for this compound

| Step | Reaction | Description |

|---|---|---|

| 1 | Ar-F + e⁻ → [Ar-F]⁻• | Formation of the radical anion |

| 2 | [Ar-F]⁻• → Ar• + F⁻ | Cleavage of the carbon-fluorine bond |

| 3a | Ar• + e⁻ → Ar⁻ | Further reduction of the aryl radical |

| 3b | Ar⁻ + H⁺ → Ar-H | Protonation of the aryl anion |

| 3c | Ar• + SH → Ar-H + S• | Hydrogen abstraction from the solvent (SH) |

Influence of Environmental Factors on Electrochemical Responses

The electrochemical response of this compound is significantly influenced by various environmental factors. These factors can affect the kinetics and thermodynamics of the electron transfer reactions, leading to changes in reduction potentials, reaction rates, and product distributions.

Solvent: The choice of solvent plays a critical role in the electrochemical reduction of halogenated aromatic compounds. Protic solvents, such as water or alcohols, can act as proton sources, facilitating the protonation of anionic intermediates. In aprotic solvents, the lifetime of the radical anion may be longer, potentially leading to different reaction pathways. The polarity and viscosity of the solvent can also influence the diffusion of the analyte to the electrode surface and the solvation of the ions formed during the reaction.

pH: In aqueous or protic organic solvents, the pH of the solution can have a profound effect on the electrochemical behavior. For reactions involving protonation steps, the availability of protons will be pH-dependent. A lower pH (higher proton concentration) can favor the reductive dehalogenation process by facilitating the protonation of the carbanionic intermediates that are formed after the C-F bond cleavage.

Electrode Material: The nature of the cathode material can significantly influence the electron transfer process. Different electrode materials exhibit different catalytic activities for the reduction of halogenated compounds. For instance, some metals can form adsorbates with the organic halide, which can lower the activation energy for the electron transfer or the bond cleavage step. The surface morphology and cleanliness of the electrode are also crucial for obtaining reproducible results.

Supporting Electrolyte: The supporting electrolyte is necessary to ensure the conductivity of the solution and to minimize the ohmic drop. The nature and concentration of the electrolyte can influence the structure of the electrical double layer at the electrode-solution interface, which in turn can affect the rate of the electron transfer reaction. Cations of the supporting electrolyte can also interact with the radical anion intermediate, influencing its stability and subsequent reactivity.

Table 2: Influence of Environmental Factors on the Electrochemical Response of Halogenated Aromatics

| Factor | Influence | Expected Effect on this compound |

|---|---|---|

| Solvent | Affects solubility, diffusion, and proton availability. | Protic solvents may enhance defluorination. |

| pH | Influences proton-coupled electron transfer steps. | Lower pH may facilitate the reduction process. |

| Electrode Material | Catalytic activity and surface interactions. | Catalytic cathodes can lower the reduction potential. |

| Supporting Electrolyte | Affects double-layer structure and ionic interactions. | Cation size and concentration can modulate reaction rates. |

Mechanistic Studies of Functionalization and Derivatization

The functionalization and derivatization of this compound can be achieved through various chemical transformations, with electrophilic and nucleophilic aromatic substitution being the most prominent. The presence of the fluorine atoms and the biphenyl moiety significantly influences the reactivity and regioselectivity of these reactions.

Detailed Mechanisms of Electrophilic Substitution on Fluorinated Aromatic Rings

Electrophilic aromatic substitution (SEAr) on polyfluorinated aromatic rings, such as the 2,4,6-trifluorophenyl group in this compound, is generally challenging. Fluorine is a strongly electron-withdrawing group through the inductive effect, which deactivates the aromatic ring towards attack by electrophiles. However, fluorine is also a weak π-donor through resonance, which directs incoming electrophiles to the ortho and para positions.

In this compound, the 2,4,6-trifluorophenyl ring is highly deactivated. The positions ortho and para to the fluorine atoms are occupied by other fluorine atoms or the phenyl group. Therefore, electrophilic attack on this ring is highly disfavored. The unsubstituted phenyl ring, in contrast, is activated by the 2,4,6-trifluorophenyl group, which is an ortho, para-directing substituent.

The mechanism of electrophilic aromatic substitution on the unsubstituted phenyl ring of this compound proceeds through the classical two-step mechanism:

Formation of the Sigma Complex (Arenium Ion): The electrophile attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack will preferentially occur at the ortho and para positions relative to the 2,4,6-trifluorophenyl substituent.

Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

The rate-determining step is the formation of the sigma complex. The stability of this intermediate determines the regioselectivity of the reaction. For the unsubstituted phenyl ring of this compound, attack at the ortho and para positions leads to a sigma complex where the positive charge can be delocalized onto the carbon atom bearing the 2,4,6-trifluorophenyl group.

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Systems

Polyfluorinated aromatic compounds are highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring for attack by nucleophiles. In this compound, the 2,4,6-trifluorophenyl ring is the site of nucleophilic attack.

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing fluorine atoms.

Elimination of the Leaving Group: The fluoride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and forming the substitution product.

The rate-determining step is typically the formation of the Meisenheimer complex. The regioselectivity of the SNAr reaction on the 2,4,6-trifluorophenyl ring is governed by the positions of the fluorine atoms. Nucleophilic attack will preferentially occur at the carbon atoms bearing a fluorine atom, as this allows for the formation of a stable Meisenheimer complex where the negative charge is effectively stabilized by the remaining fluorine atoms through their inductive and resonance effects. In the case of this compound, substitution is most likely to occur at the 4-position (para to the phenyl group) due to a combination of electronic and steric factors.

The reactivity of polyfluoroarenes in SNAr reactions is well-documented, with fluorine being a good leaving group in these activated systems. ekb.eg

Table 3: Comparison of Electrophilic and Nucleophilic Aromatic Substitution on this compound

| Feature | Electrophilic Aromatic Substitution (SEAr) | Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|

| Reactive Ring | Unsubstituted phenyl ring | 2,4,6-Trifluorophenyl ring |

| Effect of Fluorine | Deactivating, ortho, para-directing | Activating, ortho, para-directing |

| Intermediate | Sigma complex (carbocation) | Meisenheimer complex (carbanion) |

| Rate-Determining Step | Formation of the sigma complex | Formation of the Meisenheimer complex |

| Regioselectivity | Ortho and para to the trifluorophenyl group | At positions bearing a fluorine atom |

Future Research Directions and Emerging Paradigms for 2,4,6 Trifluorobiphenyl

Novel Synthetic Routes and Catalyst Development